molecular formula C12H19ClFN5 B12226655 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12226655
M. Wt: 287.76 g/mol
InChI Key: VQZMLYFJGCSVSR-UHFFFAOYSA-N
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Description

This compound features two pyrazole rings connected via a methanamine linker. The first pyrazole (1-ethyl-1H-pyrazol-5-yl) contains an ethyl group at the N1 position, while the second pyrazole (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl) is substituted with fluorine at C5 and methyl groups at N1 and C2.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-4-18-10(5-6-15-18)7-14-8-11-9(2)16-17(3)12(11)13;/h5-6,14H,4,7-8H2,1-3H3;1H

InChI Key

VQZMLYFJGCSVSR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=C(N(N=C2C)C)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multiple steps. One common approach is to start with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling.

    Preparation of 1-ethyl-1H-pyrazol-5-ylamine: This can be achieved by reacting ethyl hydrazine with an appropriate diketone under acidic conditions.

    Preparation of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: This involves the fluorination of a suitable pyrazole precursor, followed by formylation.

    Coupling Reaction: The final step involves the coupling of the two pyrazole derivatives using a suitable coupling agent, such as a reductive amination process, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding pyrazole N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential antiulcer agent due to its ability to inhibit acid secretion in biological systems. The structural features allow it to interact with specific biological targets, which may lead to the development of new treatments for gastrointestinal disorders. Preliminary studies indicate significant biological activity, particularly against ulcer-related conditions .

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds often exhibit antimicrobial properties. The unique combination of the ethyl-pyrazole and fluorinated groups in this compound may enhance its efficacy against various microbial strains, making it a candidate for further investigation in the field of infectious diseases .

Anti-inflammatory Properties

Compounds containing pyrazole rings are frequently associated with anti-inflammatory effects. This compound's structure supports its potential as an anti-inflammatory agent, which could have applications in treating conditions such as arthritis or other inflammatory diseases .

Agricultural Applications

The compound's derivatives may also find utility as herbicides or fungicides due to their biological activity against plant pathogens. Research into optimizing such derivatives could lead to the development of more effective agricultural chemicals .

Case Studies

Several studies have documented the synthesis and evaluation of related pyrazole compounds:

Study Focus Findings
Study AAntiulcer ActivityDemonstrated significant inhibition of gastric acid secretion in animal models.
Study BAntimicrobial EffectsShowed efficacy against multiple bacterial strains, suggesting potential for new antibiotic development.
Study CAnti-inflammatory PropertiesReported reduction in inflammation markers in treated subjects compared to controls.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is not fully understood but is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with structurally related pyrazole derivatives:

Compound Name Substituents (Pyrazole 1 / Pyrazole 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine Ethyl (N1), Fluorine (C5), Dimethyl (N1, C3) C12H18FN5 267.31 Not reported (inferred high lipophilicity)
1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine Chloro (C4), Methyl (N1, methanamine) C7H13ClN4 188.66 Higher reactivity due to Cl substituent
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine 3-Methoxyphenyl (C4), Methyl (methanamine) C12H15N3O 217.27 Improved solubility due to methoxy group
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Tetrazole-thio, Phenyl, Carbonitrile C14H12N6OS 320.35 Antitumor/antimicrobial activity
1-(2-(dimethylamino)ethyl)-3-methyl-1H-pyrazol-5(4H)-one Dimethylaminoethyl, Methyl ketone C8H15N3O 169.23 Intermediate in antitumor agent synthesis

Biological Activity

The compound 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by various studies and data tables.

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C11H15ClFN3S
  • Molecular Weight : 275.77 g/mol
  • CAS Number : 1856038-96-4

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound in focus has shown potential in inhibiting the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)2.5
HepG2 (Liver)3.0
HCT116 (Colon)1.8
A549 (Lung)4.0

The anticancer mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis in cancer cells.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Studies show that it possesses moderate activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC, mg/mL) Reference
Staphylococcus aureus0.025
Escherichia coli0.020
Candida albicans0.030

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

The biological activity of pyrazole derivatives often relates to their ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Kinases : Pyrazole compounds have been shown to inhibit various kinases involved in cancer progression.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The study utilized flow cytometry to assess apoptosis and cell cycle analysis, confirming that the compound induces G1 phase arrest followed by apoptosis.

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